N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide
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Overview
Description
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a thieno[3,4-c]pyrazole ring, a tert-butyl group, a chloro substituent, and a nitrobenzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Mode of Action
For instance, an aromatic ring attached to N-2 of the pyrazole nucleus provides important pi-CH (2) interactions with the kinase . The increased Brønsted acidity causes intra- and intermolecular hydrogen bonding as well as facile deprotonation that switches the coordination mode from a lone-pair donating L-type to a covalent X-type .
Biochemical Pathways
Pyrazoles have been found to be involved in a variety of biochemical pathways due to their wide range of applications in medicinal chemistry .
Pharmacokinetics
The structure of many essential drugs prominently feature a wide variety of heterocyclic scaffolds that are important for their multiplex properties . Therefore, it can be inferred that this compound may have similar properties.
Result of Action
It’s known that pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals , implying that they may have significant molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and reaction time can affect the yield of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Chlorination and nitration:
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield a variety of substituted benzamides.
Scientific Research Applications
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-Butyl-2H-pyrazol-3-yl)-4-nitrobenzamide oxime
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Uniqueness
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide is unique due to the presence of the thieno[3,4-c]pyrazole ring system, which is not commonly found in similar compounds. This structural feature may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-16(2,3)20-14(10-7-25-8-12(10)19-20)18-15(22)9-4-5-11(17)13(6-9)21(23)24/h4-6H,7-8H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENKSYANHFVPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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